molecular formula C19H15N7 B6422180 7-(2,4-dimethylphenyl)-3-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine CAS No. 844647-18-3

7-(2,4-dimethylphenyl)-3-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B6422180
CAS No.: 844647-18-3
M. Wt: 341.4 g/mol
InChI Key: UZMWJSSOMWOLGE-UHFFFAOYSA-N
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Description

7-(2,4-dimethylphenyl)-3-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a complex heterocyclic compound. Compounds of this nature often exhibit interesting chemical properties and biological activities, making them valuable in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,4-dimethylphenyl)-3-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves multi-step reactions starting from simpler organic molecules. Common synthetic routes may include:

    Cyclization Reactions: Formation of the pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the 2,4-dimethylphenyl and pyridin-4-yl groups via substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering its electronic properties.

    Reduction: Reduction reactions can modify the compound’s functional groups.

    Substitution: Various substitution reactions can introduce different functional groups, altering the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 7-(2,4-dimethylphenyl)-3-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, compounds with similar structures are often studied for their potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicine, such compounds may be investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

In industry, these compounds can be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-(2,4-dimethylphenyl)-3-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Phenyl-Substituted Heterocycles: Compounds with phenyl groups attached to heterocyclic cores.

Uniqueness

The uniqueness of 7-(2,4-dimethylphenyl)-3-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine lies in its specific combination of substituents and core structure, which may confer unique chemical and biological properties.

Properties

IUPAC Name

10-(2,4-dimethylphenyl)-5-pyridin-4-yl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N7/c1-12-3-4-16(13(2)9-12)26-18-15(10-22-26)19-24-23-17(25(19)11-21-18)14-5-7-20-8-6-14/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMWJSSOMWOLGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC=NC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901123278
Record name 7-(2,4-Dimethylphenyl)-3-(4-pyridinyl)-7H-pyrazolo[4,3-e]-1,2,4-triazolo[4,3-c]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901123278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844647-18-3
Record name 7-(2,4-Dimethylphenyl)-3-(4-pyridinyl)-7H-pyrazolo[4,3-e]-1,2,4-triazolo[4,3-c]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844647-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(2,4-Dimethylphenyl)-3-(4-pyridinyl)-7H-pyrazolo[4,3-e]-1,2,4-triazolo[4,3-c]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901123278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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